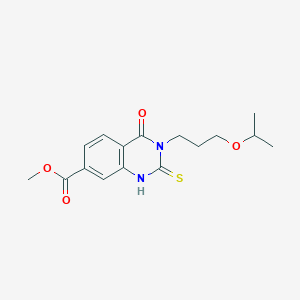

Methyl 3-(3-isopropoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(3-isopropoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic heteroaromatic core with a methyl ester group at position 7, a thioxo (C=S) group at position 2, and a ketone (C=O) at position 3. The substituent at position 3 is a 3-isopropoxypropyl chain, introducing both ether and alkyl functionalities.

Properties

IUPAC Name |

methyl 4-oxo-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-10(2)22-8-4-7-18-14(19)12-6-5-11(15(20)21-3)9-13(12)17-16(18)23/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQZZXDIABMUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-isopropoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinazoline core with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 336.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O3S |

| Molecular Weight | 336.45 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 450 °C |

| Melting Point | Not available |

This compound primarily acts as an antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide involved in the transmission of pain and inflammation. By blocking this receptor, the compound may alleviate migraine symptoms and has potential applications in pain management.

Antimigraine Effects

Recent studies indicate that this compound exhibits significant efficacy in reducing migraine symptoms through its action on CGRP receptors. In vitro assays demonstrated high binding affinity and functional inhibition of CGRP signaling pathways.

Case Studies and Research Findings

- Study on CGRP Antagonists : A comparative study evaluated the effectiveness of various CGRP antagonists, including this compound. Results indicated that it possesses a higher potency than several established treatments for migraines.

- Pharmacokinetic Profile : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models, suggesting potential for oral administration in therapeutic settings.

- Safety and Toxicology : Toxicological assessments have shown that the compound exhibits a low toxicity profile at therapeutic doses, making it a candidate for further clinical development.

Comparative Analysis with Similar Compounds

A comparison with other known compounds in the quinazoline class highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| BMS-694153 | Contains 2-oxo-1,2-dihydroquinazolin moiety | Potent CGRP receptor antagonist |

| 4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin)benzenesulfonamide | Similar core structure | Antiulcer activity |

| 3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin | Distinct substitutions | Anticonvulsant properties |

Comparison with Similar Compounds

The compound is compared below with structurally and functionally analogous molecules, focusing on molecular features, substituent effects, and available biological data.

Structural Analogs (Quinazoline Derivatives)

The following analogs share the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline core but differ in substituents at position 3:

Key Observations :

- The target compound has a lower molecular weight (363.43 g/mol) compared to the benzylpiperazine analog (452.53 g/mol), likely due to the absence of a bulky aromatic substituent. Its 3-isopropoxypropyl group may enhance solubility in nonpolar environments.

Functional Analogs (Pyrimidine/Pyrazolone Derivatives)

Compounds with similar 4-oxo-2-thioxo functional groups but different cores exhibit notable anticancer activity:

Key Observations :

- Pyrimidine derivatives with electron-withdrawing groups (e.g., bromo, iodo, nitrile) demonstrate potent anticancer activity (IC₅₀: 30–60 µM), outperforming doxorubicin (71.8 µM) .

- The target compound lacks direct activity data, but its thioxo and ketone groups may similarly interact with cellular targets (e.g., kinases or DNA topoisomerases). The methyl ester could enhance membrane permeability.

Hydrogen Bonding and Structural Stability

The 4-oxo and 2-thioxo groups in the target compound and its analogs facilitate hydrogen bonding, a critical factor in crystal packing and target binding. highlights that such directional interactions influence molecular aggregation and stability . Additionally, ring puckering in the tetrahydroquinazoline core (analyzed via methods in ) may affect conformational flexibility and bioactivity .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 3-(3-isopropoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, thioxo-quinazoline derivatives can be synthesized via nucleophilic substitution or condensation reactions. A validated protocol involves reacting a substituted quinazoline precursor with 3-isopropoxypropyl bromide in the presence of a base (e.g., Cs₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (60–80°C) . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. How can researchers confirm the molecular geometry and stereochemistry of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining precise molecular geometry. For example, SC-XRD analysis of structurally analogous quinazolines revealed bond lengths (e.g., C=O at ~1.21 Å, C=S at ~1.68 Å) and dihedral angles between aromatic rings, which influence reactivity . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and IR spectroscopy validate functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential toxicity and reactivity of thioxo groups, researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles).

- Work in a fume hood to avoid inhalation of fine particles.

- Store waste in designated containers for halogenated organics and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?

Optimization studies on similar quinazolines show that:

- Solvent polarity : DMF enhances nucleophilic substitution efficiency compared to THF.

- Temperature : Reactions above 70°C reduce side products like hydrolyzed esters.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields by 15–20% . Contradictions arise when varying substituents; for instance, bulkier groups (e.g., isopropoxypropyl) may require longer reaction times (24–48 hrs) to achieve >80% purity .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites) by analyzing hydrogen bonds and π-π stacking with residues like Asp189 or Tyr452 .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions often stem from assay variability (e.g., cell lines, incubation times). A systematic approach includes:

Q. What strategies optimize the compound’s solubility for in vitro assays?

Solubility can be enhanced via:

- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Buffers (pH 7.4 PBS) for carboxylate ionization.

- Prodrug design : Ester-to-acid conversion under physiological conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.